molecular formula C12H16O3 B12631472 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one CAS No. 920957-36-4

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one

Cat. No.: B12631472
CAS No.: 920957-36-4
M. Wt: 208.25 g/mol
InChI Key: HGZQAHCINBJQNC-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C11H14O3. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a methylbutanone structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of catalysts such as acidic or basic resins can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 3-hydroxy-1-(4-methoxyphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: Similar structure but with a different carbon chain length.

    4-Hydroxy-3-methoxybenzaldehyde: Similar aromatic structure but lacks the butanone moiety.

    3-Hydroxy-4-methoxyphenylacetic acid: Similar functional groups but with an acetic acid moiety instead of a butanone.

Uniqueness

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

920957-36-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C12H16O3/c1-12(2,14)8-11(13)9-4-6-10(15-3)7-5-9/h4-7,14H,8H2,1-3H3

InChI Key

HGZQAHCINBJQNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OC)O

Origin of Product

United States

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